molecular formula C10H17ClFN B2918659 5-Fluoroadamantan-2-amine hydrochloride CAS No. 1803581-60-3

5-Fluoroadamantan-2-amine hydrochloride

Cat. No.: B2918659
CAS No.: 1803581-60-3
M. Wt: 205.7
InChI Key: VJTZWINKWCUVCC-UHFFFAOYSA-N
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Description

5-Fluoroadamantan-2-amine hydrochloride is a chemical compound with the molecular formula C10H16FN·HCl It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroadamantan-2-amine hydrochloride typically involves the introduction of a fluorine atom and an amine group into the adamantane structure. One common method is the fluorination of adamantane derivatives followed by amination. The reaction conditions often include the use of fluorinating agents such as Selectfluor and amination reagents like ammonia or amines under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroadamantan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroadamantane oxides, while substitution reactions can produce various substituted adamantane derivatives .

Scientific Research Applications

5-Fluoroadamantan-2-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroadamantan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity, allowing it to interact with biological molecules more effectively. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroadamantan-2-amine hydrochloride is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoroadamantan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTZWINKWCUVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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